ethyl 7-methyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
(Z)-ethyl 1-methyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with pyridine rings and a nitrobenzoyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of (Z)-ethyl 1-methyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced through a nitration reaction, where the pyrimidine intermediate is treated with nitric acid under controlled conditions.
Formation of the Final Compound: The final step involves the condensation of the nitrobenzoyl intermediate with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
(Z)-ethyl 1-methyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at specific positions on the aromatic ring.
Scientific Research Applications
(Z)-ethyl 1-methyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for specific receptors.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly its anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of (Z)-ethyl 1-methyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with DNA synthesis or repair mechanisms, leading to its potential anticancer properties . The exact pathways and molecular targets involved are still under investigation, but the compound’s structure suggests it could interact with a variety of biological molecules.
Comparison with Similar Compounds
(Z)-ethyl 1-methyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring system but differ in the specific heteroatoms and functional groups present.
Pyrazolo[1,5-a]pyrimidines: These compounds have a different ring fusion pattern but share some structural similarities.
The uniqueness of (Z)-ethyl 1-methyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate lies in its specific combination of functional groups and ring systems, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 7-methyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O6/c1-3-33-22(30)16-12-15-18(23-17-6-4-5-11-26(17)21(15)29)25(2)19(16)24-20(28)13-7-9-14(10-8-13)27(31)32/h4-12H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANULKKKMWNPSFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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